4-Sec-butylbenzenesulfonohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

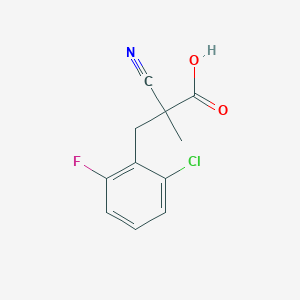

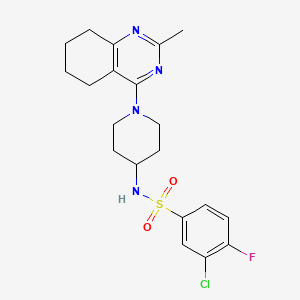

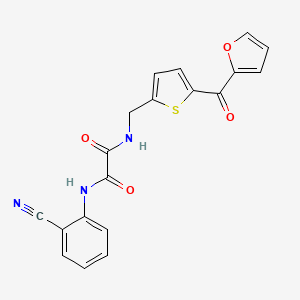

4-Sec-butylbenzenesulfonohydrazide is a chemical compound with the molecular formula C10H16N2O2S and a molecular weight of 228.31 . It is used in proteomics research .

Synthesis Analysis

While specific synthesis details for this compound were not found, a related compound, N′-substituted-4-methylbenzenesulfonohydrazide, was synthesized by condensation of 4-methylbenzenesulfonohydrazide and aromatic carbonyl compounds in the presence of polystyrene sulfonic acid in aqueous medium .Aplicaciones Científicas De Investigación

Combustion and Flame Propagation

Experimental and Kinetic Modeling Investigation on sec-Butylbenzene Combustion : This study focused on the combustion characteristics of sec-butylbenzene, including pyrolysis and laminar flame propagation under various conditions. The research revealed insights into the chemical pathways involved in fuel decomposition and the formation of polycyclic aromatic hydrocarbons (PAHs), providing valuable information for the development of more efficient and cleaner combustion processes (Zhang et al., 2020).

Catalysis and Oxidation Processes

Sulfonamide-Substituted Iron Phthalocyanine for Oxidation Catalysis : This research presented the design and synthesis of sulfonamide-substituted iron phthalocyanine, utilizing 4-tert-Butylbenzenesulfonamide as a substituent. The compound demonstrated remarkable stability under oxidative conditions and effectiveness in catalyzing the oxidation of olefins, highlighting its potential as a versatile catalyst in organic synthesis (Işci et al., 2014).

Material Science and Polymer Chemistry

Bifunctional Anionic Initiator Soluble in Non-Polar Solvents : This study introduced a bifunctional initiator derived from sec-butyllithium and m-diisopropenylbenzene, soluble in non-polar solvents. It proved efficient in polymerizing isoprene and butadiene, leading to bifunctional polydienes with significant applications in creating elastomeric gels and other polymer-based materials (Beinert et al., 1978).

Analytical and Biochemical Applications

Fluorescent Turn-On Nanoprobe for Imaging of Selenol in Living Cells : A carbon-dot-based fluorescent turn-on probe was developed for the highly selective detection of selenol in living cells. This innovation represents a significant advancement in biochemical analysis and cellular imaging, allowing for the sensitive detection of selenol, a critical biomolecule in various biological processes (Wang et al., 2017).

Synthesis and Evaluation of Bioactive Compounds

Synthesis and Antimicrobial Evaluation of Hydrazones Derived from 4-Methylbenzenesulfonohydrazide : This research involved synthesizing a series of N′-substituted-4-methylbenzenesulfonohydrazide derivatives, showing promise in antimycobacterial, antibacterial, and antifungal activities. The study highlights the potential of these compounds in developing new antimicrobial agents (Ghiya & Joshi, 2016).

Safety and Hazards

Propiedades

IUPAC Name |

4-butan-2-ylbenzenesulfonohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2S/c1-3-8(2)9-4-6-10(7-5-9)15(13,14)12-11/h4-8,12H,3,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDBATFUGGFUTDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC=C(C=C1)S(=O)(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide](/img/structure/B2753586.png)

![N-(4-acetylphenyl)-2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2753589.png)

![3-(4-methoxyphenyl)-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]propanamide](/img/structure/B2753597.png)

![2-[(4-Aminophenyl)thio]-N-(2,5-dimethylphenyl)-propanamide](/img/structure/B2753599.png)

![ethyl 4-[({[1-(2-oxo-2-piperidin-1-ylethyl)-1H-indol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B2753603.png)

![4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2753604.png)